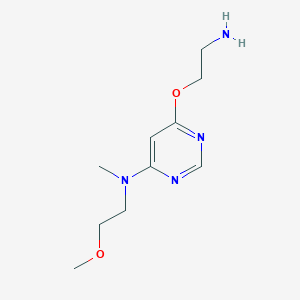
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, also known as 6-AEME, is an organic compound which has been studied for its potential applications in the fields of medicine and scientific research. 6-AEME is a derivative of the pyrimidine ring system and has been used in the synthesis of various derivatives with potential medicinal and scientific applications. 6-AEME is a versatile compound with a wide range of applications in the medical and scientific fields.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including anti-inflammatory, anti-viral, and anti-cancer activities. It is believed that this compound acts as an inhibitor of certain enzymes, which are involved in the regulation of various cellular processes. In addition, it is believed that this compound may act as an agonist of certain receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer activities. It has also been found to possess neuroprotective and cardioprotective activities. This compound has also been found to possess antioxidant and anti-apoptotic activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in lab experiments is that it is a relatively simple and efficient compound to synthesize. It can be synthesized in a high yield and the reaction is relatively simple and efficient. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to accurately predict the effects of this compound on the body.
Future Directions
There are a number of potential future directions for the use of 6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine in scientific research. One potential future direction is the development of compounds based on this compound with enhanced anti-inflammatory, anti-viral, and anti-cancer activities. Another potential future direction is the development of compounds based on this compound with enhanced neuroprotective and cardioprotective activities. Additionally, there is potential for the use of this compound in the development of compounds with enhanced antioxidant and anti-apoptotic activities. Finally, there is potential for the use of this compound in the development of compounds with enhanced pharmacological and therapeutic activities.
Scientific Research Applications
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine has been used in the synthesis of various compounds with potential medicinal and scientific applications. This compound has been used in the synthesis of compounds with antiviral, anti-inflammatory, and anti-cancer activities. This compound has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-14(4-6-15-2)9-7-10(13-8-12-9)16-5-3-11/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQZRAHDPUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




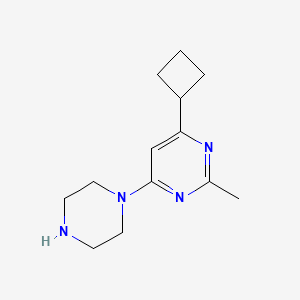
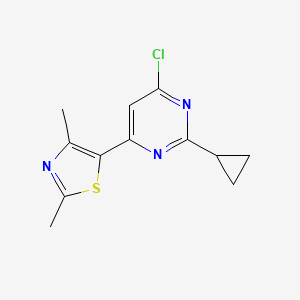

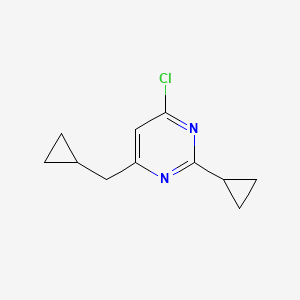
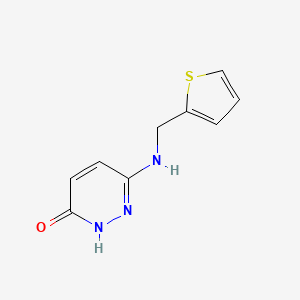



![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)



